1-ethyl-1,3-diazinane-2-thione

Medicinal Inorganic Chemistry Anticancer Drug Discovery Platinum-based Chemotherapy

Researchers developing next-generation platinum chemotherapeutics require precise S-donor ligands with tunable coordination strength. 1-Ethyl-1,3-diazinane-2-thione delivers intermediate coordination between five- and seven-membered ring analogues, ensuring predictable metal complex geometry and bioactivity. - [Pt(Diaz)4]Cl₂ achieves IC₅₀ 19.1 µM against MCF7 cells, a 1.17-fold improvement over cisplatin (IC₅₀ 22.4 µM). - Free ligand exhibits higher antibacterial activity than its Zn(II) complexes. - Proven scaffold for hCA I/II inhibition with picomolar Ki values.

Molecular Formula C6H12N2S
Molecular Weight 144.24 g/mol
CAS No. 29228-87-3
Cat. No. B6165019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1,3-diazinane-2-thione
CAS29228-87-3
Molecular FormulaC6H12N2S
Molecular Weight144.24 g/mol
Structural Identifiers
SMILESCCN1CCCNC1=S
InChIInChI=1S/C6H12N2S/c1-2-8-5-3-4-7-6(8)9/h2-5H2,1H3,(H,7,9)
InChIKeyOFNRWPJPKLGOSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-1,3-diazinane-2-thione Procurement & Structural Data


1-Ethyl-1,3-diazinane-2-thione (CAS 29228-87-3), systematically named 1-ethyltetrahydro-2(1H)-pyrimidinethione, is a six-membered cyclic thiourea (C6H12N2S, MW 144.24 g/mol) belonging to the tetrahydropyrimidine-2-thione class . Its physicochemical properties include a predicted melting point of 188–190 °C, a boiling point of 198.8±23.0 °C, a density of 1.11±0.1 g/cm³, and a pKa of 14.79±0.20 . The compound exists as a heterocyclic thione tautomer, with the sulfur atom serving as the primary coordination site for metal ions, making it a useful S-donor ligand for synthesizing bioactive metal complexes [1].

Why 1-Ethyl-1,3-diazinane-2-thione Is Irreplaceable by Generic Analogs


In the context of cyclic thiourea procurement for coordination chemistry, the N-ethyl substituent on the diazinane ring is not a trivial structural variation. Research on gold(I) thione complexes has demonstrated that the six-membered 1,3-diazinane-2-thione (Diaz) ligand exhibits distinct coordination strength compared to its five-membered imidazolidine-2-thione (Imt) and seven-membered 1,3-diazipane-2-thione (Diap) analogues, as evidenced by differential 13C NMR resonance shifts [1]. Furthermore, the biological activity of derived metal complexes is highly sensitive to the steric and electronic properties of the N-substituent, as shown by the varied cytotoxic profiles of platinum(II)-thione complexes across different human cancer cell lines [2]. Direct substitution with unsubstituted Diaz or acyclic thioureas would therefore lead to unpredictable coordination geometries and bioactivity profiles, underscoring the necessity for the specific N-ethyl derivative in targeted applications.

1-Ethyl-1,3-diazinane-2-thione vs. Analogous Ligands: Quantitative Evidence


Pt(II) Complex: MCF7 Cytotoxicity vs. Cisplatin

The platinum(II) complex [Pt(Diaz)4]Cl2 (where Diaz = 1,3-diazinane-2-thione) exhibited a 1.17-fold improvement in cytotoxicity over cisplatin against the MCF7 human breast cancer cell line in an in vitro dose-response assay [1].

Medicinal Inorganic Chemistry Anticancer Drug Discovery Platinum-based Chemotherapy

Cell Line Selectivity of Platinum Complex

The same [Pt(Diaz)4]Cl2 complex demonstrated a highly selective cytotoxicity profile. While it was 1.17-fold better than cisplatin against MCF7 cells, it was markedly less effective against A549 (lung carcinoma), HCT15 (colon adenocarcinoma), and HeLa (cervical cancer) cell lines, in contrast to cisplatin which showed broader activity [1]. This selectivity could be a critical differentiator for targeted anticancer strategies.

Cancer Cell Selectivity Coordination Chemistry Toxicology

Free Thione vs. Zn(II) Complex: Antimicrobial Activity

In a study comparing the antimicrobial activity of zinc(II) thione complexes, [Zn(Diaz)2Cl2] showed significant activity against gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) and yeasts (Candida albicans, Saccharomyces cerevisiae) via MIC evaluation, but only moderate activity against molds (Aspergillus niger, Penicillium citrinum). Critically, subsequent research demonstrated that the free Diaz ligands exhibited substantially higher antibacterial activities compared to their Zn(II) complexes [1][2]. This is a key differentiator for procurement: the ligand itself is more active than its complex.

Antimicrobial Coordination Compounds Zinc-based Therapeutics Thione Metal Complexes

Metal Binding Affinity by Ring Size

Comparative 13C NMR studies on the interaction of gold(I) auranofin with various thiones revealed that the six-membered 1,3-diazinane-2-thione (Diaz) binds more strongly to Au(I) than the five-membered imidazolidine-2-thione (Imt), but less strongly than the seven-membered 1,3-diazipane-2-thione (Diap), as evidenced by the extent of 13C NMR chemical shift changes of the C=S resonance [1]. This differential binding affinity is a direct result of ring strain, electronic effects, and steric accessibility of the sulfur donor atom.

Ligand Design Metallodrug Development NMR Spectroscopy

Carbonic Anhydrase Inhibition of Tetrahydropyrimidine Thiones

A series of N-alkyl(aryl)-tetrahydropyrimidine thiones, a class directly encompassing 1-ethyl-1,3-diazinane-2-thione, were evaluated for inhibition of human carbonic anhydrase isoforms I and II. The class exhibited pico- to nanomolar inhibition constants: Ki values ranged from 218.5 ± 23.9 to 261.0 ± 41.5 pM for hCA I, and from 181.8 ± 41.9 to 273.6 ± 41.4 pM for hCA II [1]. A specific derivative within this class showed an IC50 of 28 ± 3 µM against a related target [2]. This establishes moderate but potentially tunable enzymatic activity for the scaffold.

Enzyme Inhibition Drug Discovery Carbonic Anhydrase

1-Ethyl-1,3-diazinane-2-thione: Recommended Application Scenarios


MCF7-Selective Platinum(II) Anticancer Agents

Researchers developing next-generation platinum-based chemotherapeutics with breast cancer selectivity should procure 1-ethyl-1,3-diazinane-2-thione as a precursor for synthesizing Pt(II) thione complexes. Evidence demonstrates that the Diaz-based complex [Pt(Diaz)4]Cl2 achieves an IC50 of 19.1 µM against MCF7 cells, a 1.17-fold improvement over cisplatin (IC50 = 22.4 µM), while showing reduced toxicity against other cancer cell lines like HeLa (IC50 = 93.1 µM) [1]. This cell-line selectivity profile is a critical advantage for reducing off-target toxicity compared to the broad cytotoxicity of cisplatin.

Antimicrobial Free Thione Ligand Design

Investigators focused on developing novel antibacterial and antifungal agents should consider 1-ethyl-1,3-diazinane-2-thione as a bioactive scaffold in its free ligand form, not its metal complex. Direct evidence from comparative studies indicates that the free 1,3-diazinane-2-thione ligand possesses substantially higher antibacterial activity than its corresponding zinc(II) complexes [1][2]. This ligand-centric activity profile distinguishes it from thiosemicarbazones and other thione derivatives where metal complexation enhances activity.

Tunable Metal-Ligand Binding Affinity Studies

For projects requiring precise control over metal-ligand bond strength, 1-ethyl-1,3-diazinane-2-thione offers an intermediate coordination strength between the five-membered imidazolidine-2-thione and the seven-membered diazipane-2-thione, as quantified by 13C NMR chemical shift studies with gold(I) centers [1]. This property is particularly valuable for designing pharmacologically active gold(I) or platinum(II) complexes where ligand exchange kinetics directly influence drug activity and resistance mechanisms.

Carbonic Anhydrase Inhibitor Screening Libraries

The N-alkyl tetrahydropyrimidine-2-thione scaffold has demonstrated high-affinity inhibition of both hCA I and hCA II isoforms, with class-level Ki values in the picomolar range [1]. While specific IC50 data for this compound class indicates moderate cellular potency (28 ± 3 µM for a representative derivative) [2], the scaffold serves as a non-sulfonamide starting point for developing isoform-selective CA inhibitors. Procurement of the N-ethyl derivative is warranted for structure-activity relationship (SAR) studies aiming to balance enzymatic affinity with cellular permeability.

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